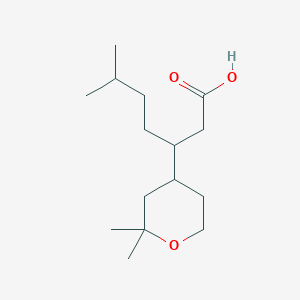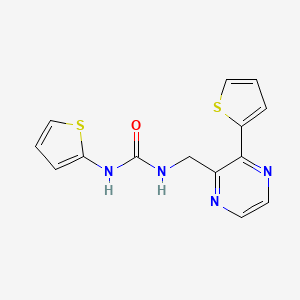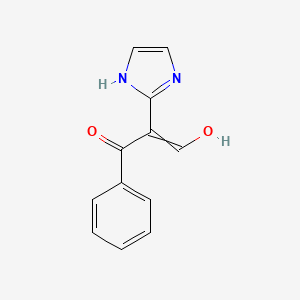
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is an organic compound featuring a tetrahydropyran ring, a heptanoic acid chain, and a dimethyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins.
Attachment of the Heptanoic Acid Chain: The heptanoic acid chain is introduced via a series of reactions starting from a suitable precursor, such as a halogenated heptanoic acid derivative. This can involve nucleophilic substitution reactions where the halogen is replaced by the tetrahydropyran moiety.
Dimethyl Substitution: The dimethyl groups are typically introduced through alkylation reactions using reagents like methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Lactones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of tetrahydropyran-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.
Mecanismo De Acción
The mechanism by which 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrahydropyran ring and the heptanoic acid
Propiedades
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-11(2)5-6-12(9-14(16)17)13-7-8-18-15(3,4)10-13/h11-13H,5-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFDHQZQOJIQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CC(=O)O)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2703429.png)
![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)
![1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)
![4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide](/img/structure/B2703434.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)

![1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2703444.png)
![1-[(2-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2703445.png)


![1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703448.png)
![1-[(4-CHLOROPHENYL)METHYL]-3-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2703451.png)
